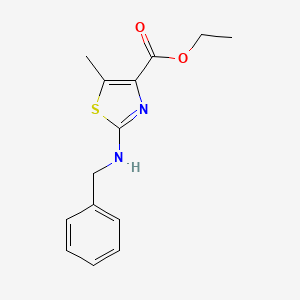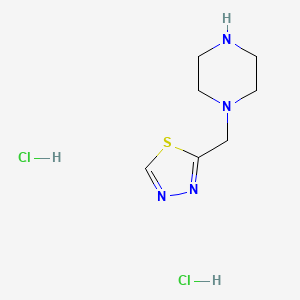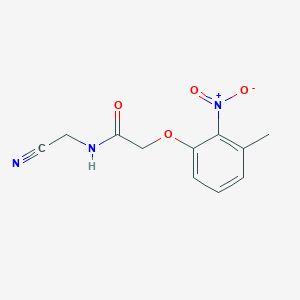![molecular formula C22H28N4O2S B2567494 N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476440-06-9](/img/structure/B2567494.png)
N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Activity
Research on adamantane derivatives, such as N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, has shown potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Additionally, some of these compounds exhibited dose-dependent anti-inflammatory activity in animal models, suggesting potential for development into new therapeutic agents (Al-Abdullah et al., 2014).
Materials Science Applications
Compounds containing adamantane, such as polyamides synthesized from 1,3-bis[4-(4-carboxyphenoxy)phenyl]adamantane, demonstrate unique material properties. These polyamides were found to be soluble in various solvents and exhibited high glass transition temperatures and thermal stability, making them of interest for high-performance materials applications (Chern et al., 1998).
Pharmacological Applications
Adamantane derivatives have been explored for their pharmacological properties. For instance, analogues of serotonin antagonists incorporating adamantane structures showed improved selectivity and affinity for 5-HT1A serotonin receptors, indicating potential for the development of selective therapeutic agents (Raghupathi et al., 1991).
Synthesis and Chemical Properties
The catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride represents an advancement in the efficient production of adamantane derivatives. This method yielded compounds with potential for further exploration in various chemical and pharmaceutical applications (Shishkin et al., 2020).
Anticancer Research
Research into adamantane derivatives also extends to anticancer applications. New compounds combining adamantane and 1,2,4-triazole have shown promising activity against cancer cells, highlighting the potential for these molecules in the development of new anticancer drugs (Odyntsova, 2017).
Propriétés
IUPAC Name |
N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-28-18-6-4-3-5-17(18)26-19(24-25-21(26)29-2)13-23-20(27)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,7-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSGILKKPAINII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethylsulfanyl-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2567411.png)
![3-Benzyl-1-[(2,4-dimethoxyphenyl)methyl]-1-(4-iodophenyl)thiourea](/img/structure/B2567412.png)


![N-(2,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2567424.png)
![3,5-Dimethyl-4-[(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]-1,2-oxazole](/img/structure/B2567425.png)
![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2567426.png)
![4-((Benzo[d]thiazol-2-ylthio)methyl)thiazol-2-amine](/img/structure/B2567427.png)


![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2567430.png)


